molecular formula C38H26Br2N2O4 B15015977 2-{(E)-[(4-{[(Z)-(2-{[(2E)-3-(4-bromophenyl)prop-2-enoyl]oxy}phenyl)methylidene]amino}phenyl)imino]methyl}phenyl (2E)-3-(4-bromophenyl)prop-2-enoate

2-{(E)-[(4-{[(Z)-(2-{[(2E)-3-(4-bromophenyl)prop-2-enoyl]oxy}phenyl)methylidene]amino}phenyl)imino]methyl}phenyl (2E)-3-(4-bromophenyl)prop-2-enoate

Cat. No.: B15015977
M. Wt: 734.4 g/mol
InChI Key: LOENNKYXFGSKEL-LMWCMHBNSA-N
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Description

2-[(Z)-({4-[(E)-[(2-{[(2E)-3-(4-BROMOPHENYL)PROP-2-ENOYL]OXY}PHENYL)METHYLIDENE]AMINO]PHENYL}IMINO)METHYL]PHENYL (2E)-3-(4-BROMOPHENYL)PROP-2-ENOATE is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and bromine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Z)-({4-[(E)-[(2-{[(2E)-3-(4-BROMOPHENYL)PROP-2-ENOYL]OXY}PHENYL)METHYLIDENE]AMINO]PHENYL}IMINO)METHYL]PHENYL (2E)-3-(4-BROMOPHENYL)PROP-2-ENOATE involves multiple steps, including the formation of intermediate compounds. The process typically starts with the preparation of 3-(4-bromophenyl)prop-2-enoic acid, which is then esterified to form the corresponding ester. Subsequent steps involve the formation of imine and enamine intermediates, followed by their condensation to yield the final product. Reaction conditions often include the use of solvents such as dichloromethane and catalysts like p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(Z)-({4-[(E)-[(2-{[(2E)-3-(4-BROMOPHENYL)PROP-2-ENOYL]OXY}PHENYL)METHYLIDENE]AMINO]PHENYL}IMINO)METHYL]PHENYL (2E)-3-(4-BROMOPHENYL)PROP-2-ENOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogen substitution reactions can occur with nucleophiles such as sodium methoxide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like sodium methoxide. Reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions may result in the formation of new halogenated compounds.

Scientific Research Applications

2-[(Z)-({4-[(E)-[(2-{[(2E)-3-(4-BROMOPHENYL)PROP-2-ENOYL]OXY}PHENYL)METHYLIDENE]AMINO]PHENYL}IMINO)METHYL]PHENYL (2E)-3-(4-BROMOPHENYL)PROP-2-ENOATE has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[(Z)-({4-[(E)-[(2-{[(2E)-3-(4-BROMOPHENYL)PROP-2-ENOYL]OXY}PHENYL)METHYLIDENE]AMINO]PHENYL}IMINO)METHYL]PHENYL (2E)-3-(4-BROMOPHENYL)PROP-2-ENOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Z)-({4-[(E)-[(2-{[(2E)-3-(4-CHLOROPHENYL)PROP-2-ENOYL]OXY}PHENYL)METHYLIDENE]AMINO]PHENYL}IMINO)METHYL]PHENYL (2E)-3-(4-CHLOROPHENYL)PROP-2-ENOATE
  • 2-[(Z)-({4-[(E)-[(2-{[(2E)-3-(4-FLUOROPHENYL)PROP-2-ENOYL]OXY}PHENYL)METHYLIDENE]AMINO]PHENYL}IMINO)METHYL]PHENYL (2E)-3-(4-FLUOROPHENYL)PROP-2-ENOATE

Uniqueness

The uniqueness of 2-[(Z)-({4-[(E)-[(2-{[(2E)-3-(4-BROMOPHENYL)PROP-2-ENOYL]OXY}PHENYL)METHYLIDENE]AMINO]PHENYL}IMINO)METHYL]PHENYL (2E)-3-(4-BROMOPHENYL)PROP-2-ENOATE lies in its specific bromine substitution, which can significantly influence its chemical reactivity and biological activity compared to its chloro- and fluoro-substituted analogs. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.

Properties

Molecular Formula

C38H26Br2N2O4

Molecular Weight

734.4 g/mol

IUPAC Name

[2-[[4-[[2-[(E)-3-(4-bromophenyl)prop-2-enoyl]oxyphenyl]methylideneamino]phenyl]iminomethyl]phenyl] (E)-3-(4-bromophenyl)prop-2-enoate

InChI

InChI=1S/C38H26Br2N2O4/c39-31-15-9-27(10-16-31)13-23-37(43)45-35-7-3-1-5-29(35)25-41-33-19-21-34(22-20-33)42-26-30-6-2-4-8-36(30)46-38(44)24-14-28-11-17-32(40)18-12-28/h1-26H/b23-13+,24-14+,41-25?,42-26?

InChI Key

LOENNKYXFGSKEL-LMWCMHBNSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)N=CC3=CC=CC=C3OC(=O)/C=C/C4=CC=C(C=C4)Br)OC(=O)/C=C/C5=CC=C(C=C5)Br

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)N=CC3=CC=CC=C3OC(=O)C=CC4=CC=C(C=C4)Br)OC(=O)C=CC5=CC=C(C=C5)Br

Origin of Product

United States

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